2-(2-iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Description
2-(2-Iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
2-(2-iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXPLVUOJUURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-iodobenzoic acid hydrazide with 3-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The nitro and iodo groups on the phenyl rings can undergo various substitution reactions. For example, the nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitro group. Reduction of the nitro group can lead to the formation of corresponding amines.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride (SnCl₂), iron (Fe), and hydrogen gas (H₂) with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Dehydrating Agents: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA).
Major Products:
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Various substituted derivatives can be synthesized by modifying the phenyl rings through electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties.
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-(2-iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its application:
In Electronic Devices: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device.
In Pharmaceuticals: The nitro and iodo groups can interact with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
2-Phenyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Lacks the iodine substituent, which can affect its electronic properties and reactivity.
2-(2-Bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole:
2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole: Contains a chlorine atom, which can influence its chemical behavior and interactions.
Uniqueness: The presence of both iodine and nitro groups in 2-(2-iodophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole makes it unique in terms of its electronic properties and potential reactivity. The iodine atom can participate in halogen bonding and other interactions, while the nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
